molecular formula C20H31N3O2 B2530860 N-(3,4-dimethylphenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide CAS No. 1795477-07-4

N-(3,4-dimethylphenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide

Cat. No. B2530860
CAS RN: 1795477-07-4
M. Wt: 345.487
InChI Key: FWVPDNVVKUAPGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3,4-dimethylphenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide is a chemical entity that could potentially be synthesized using methods similar to those described for the preparation of N-methoxy-N-methylamides, also known as Weinreb amides. These amides are known for their utility in organic synthesis, particularly in the formation of ketones when reacted with organometallic reagents. The specific compound is not directly mentioned in the provided papers, but the general methods for synthesizing related compounds are discussed.

Synthesis Analysis

The synthesis of N-methoxy-N-methylamides, which are structurally related to the compound of interest, can be achieved through a one-pot reaction involving carboxylic acids and N,O-dimethylhydroxylamine hydrochloride. This reaction is facilitated by the use of trichloromethyl chloroformate and triethylamine at room temperature, yielding excellent results . Another method involves the use of S,S-di(2-pyridyl) dithiocarbonate as a coupling reagent, which also produces these amides efficiently . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of this compound is not directly analyzed in the provided papers, the structure of related N-methoxy-N-methylamides suggests that the compound would likely have a planar amide bond, with the potential for additional steric and electronic effects imparted by the 3,4-dimethylphenyl and 4-methoxy-[1,4'-bipiperidine] groups. These groups could influence the reactivity and binding properties of the molecule .

Chemical Reactions Analysis

The chemical reactivity of N-methoxy-N-methylamides, in general, involves their use as acylating agents to produce ketones when reacted with organometallic reagents such as Grignard reagents or organolithium compounds, without the formation of side products . This suggests that this compound could also participate in similar reactions, potentially leading to the formation of complex ketones.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-methoxy-N-methylamides are influenced by their substituents. For example, compounds with electron-withdrawing groups that render the molecule uncharged at physiological pH have been shown to possess in vivo antitumor activity . This implies that the physical properties such as solubility, charge state, and molecular interactions of this compound would be critical in determining its biological activity and could be tailored by modifying its substituents.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-15-4-5-17(14-16(15)2)21-20(24)23-10-6-18(7-11-23)22-12-8-19(25-3)9-13-22/h4-5,14,18-19H,6-13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVPDNVVKUAPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)N3CCC(CC3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.